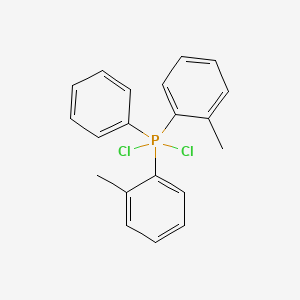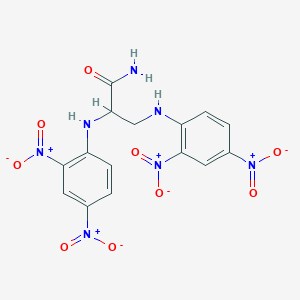
3-(2,4-Dinitroanilino)-N~2~-(2,4-dinitrophenyl)alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dinitroanilino)-N~2~-(2,4-dinitrophenyl)alaninamide is a complex organic compound that belongs to the class of dinitroanilines. These compounds are characterized by the presence of nitro groups attached to an aniline structure. Dinitroanilines are known for their applications in various industrial processes, including the production of dyes and pesticides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dinitroanilino)-N~2~-(2,4-dinitrophenyl)alaninamide typically involves the reaction of 1-chloro-2,4-dinitrobenzene with ammonia or the acid hydrolysis of 2,4-dinitroacetanilide . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of dinitroanilines, including this compound, involves large-scale chemical reactors where the raw materials are mixed under controlled conditions. The process may include steps such as nitration, reduction, and purification to achieve high purity levels required for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4-Dinitroanilino)-N~2~-(2,4-dinitrophenyl)alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and specific catalysts that facilitate the reaction. Conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield amino derivatives, while oxidation may produce various oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
3-(2,4-Dinitroanilino)-N~2~-(2,4-dinitrophenyl)alaninamide has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(2,4-Dinitroanilino)-N~2~-(2,4-dinitrophenyl)alaninamide involves its interaction with specific molecular targets and pathways. The compound’s nitro groups play a crucial role in its reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(2,4-Dinitroanilino)-N~2~-(2,4-dinitrophenyl)alaninamide include:
2,4-Dinitroaniline: Known for its use as an explosive and reagent in detecting aldehydes and ketones.
3,4-Dinitroaniline: Used in the production of dyes and pesticides.
2,5-Dinitroaniline: Employed in various industrial applications.
Uniqueness
What sets this compound apart is its specific structure, which allows it to participate in unique chemical reactions and applications. Its dual nitroaniline groups provide distinct reactivity patterns compared to other dinitroanilines .
Eigenschaften
CAS-Nummer |
115319-25-0 |
|---|---|
Molekularformel |
C15H13N7O9 |
Molekulargewicht |
435.31 g/mol |
IUPAC-Name |
2,3-bis(2,4-dinitroanilino)propanamide |
InChI |
InChI=1S/C15H13N7O9/c16-15(23)12(18-11-4-2-9(20(26)27)6-14(11)22(30)31)7-17-10-3-1-8(19(24)25)5-13(10)21(28)29/h1-6,12,17-18H,7H2,(H2,16,23) |
InChI-Schlüssel |
LWYMODFZXAYKQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCC(C(=O)N)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14312923.png)
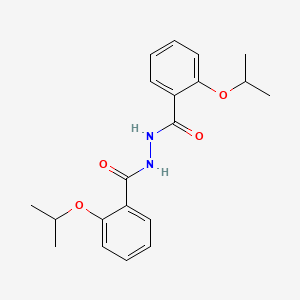
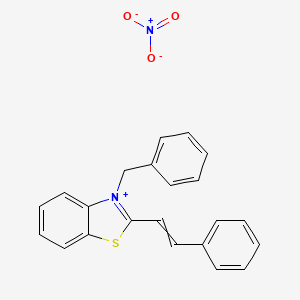
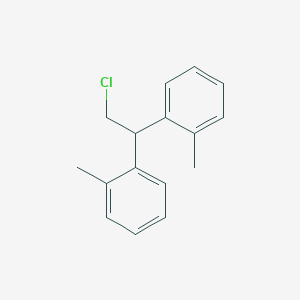
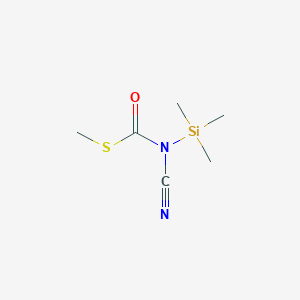
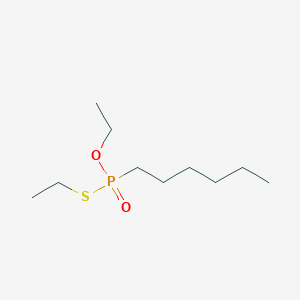

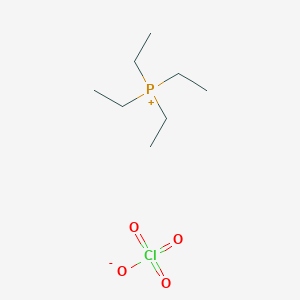


![Dioctyl [18-(dimethylamino)octadecyl]phosphonate](/img/structure/B14312977.png)
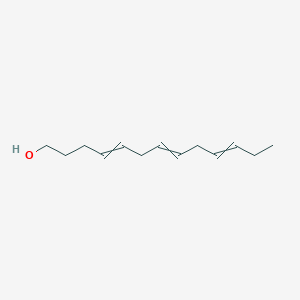
![3-[(2-Bromonaphthalen-1-yl)oxy]propane-1,2-diol](/img/structure/B14312989.png)
